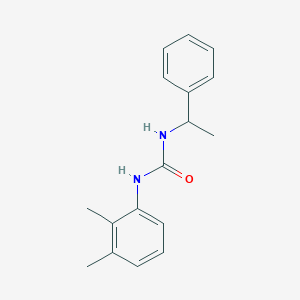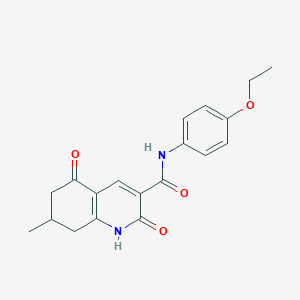![molecular formula C17H20N4O B5321376 N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride, also known as MPOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a highly selective and potent agonist for the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating appetite and energy expenditure.
作用机制
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride selectively activates the MC4R, which is primarily expressed in the hypothalamus and plays a key role in regulating appetite and energy expenditure. Activation of MC4R leads to the activation of downstream signaling pathways, which ultimately results in the suppression of appetite and the stimulation of energy expenditure. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its effects on behavior and metabolism.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. It has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential therapeutic applications in the treatment of diabetes and other metabolic disorders. In addition, this compound has been investigated for its effects on sexual behavior, stress response, and addiction.
实验室实验的优点和局限性
One advantage of using N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride in lab experiments is that it is a highly selective and potent agonist for the MC4R, which allows for precise control of the target receptor. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of endogenous ligands on the MC4R. In addition, the effects of this compound may vary depending on the species and strain of animal used in experiments, which may limit the generalizability of the results.
未来方向
Future research on N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride could focus on several areas, including the development of more selective and potent MC4R agonists, the evaluation of the safety and efficacy of this compound in humans, and the investigation of its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. In addition, further research could explore the effects of this compound on sexual behavior, stress response, and addiction, as well as its interactions with other neurotransmitter systems.
合成方法
The synthesis of N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with 3-(3-pyrrolidinyl)benzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield this compound hydrochloride. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization and column chromatography.
科学研究应用
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. In addition, this compound has been investigated for its role in regulating sexual behavior, stress response, and addiction.
属性
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-3-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-20-16(10-19-12)11-21-17(22)14-4-2-3-13(7-14)15-5-6-18-9-15/h2-4,7-8,10,15,18H,5-6,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUXLJRDVEHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CC=CC(=C2)C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)

![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)

![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)